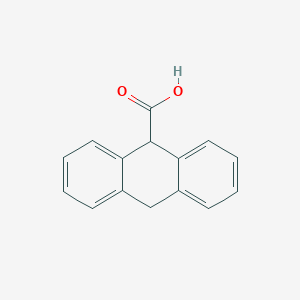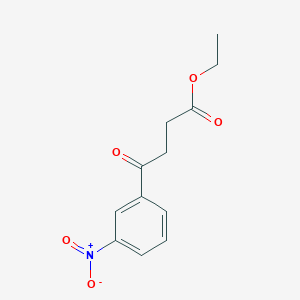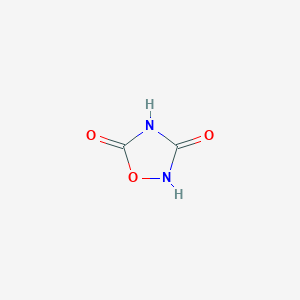
1,2,4-Oxadiazolidine-3,5-dione
Vue d'ensemble
Description
1,2,4-Oxadiazolidine-3,5-dione is a chemical compound with the molecular formula C2H2N2O3 and a molecular weight of 102.05 g/mol . It is a type of heterocyclic compound .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . A convenient and efficient method for the generation of the iminoxy radical through anodic oxidation was developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes . The transformation proceeds through 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization .Molecular Structure Analysis
1,2,4-Oxadiazolidine-3,5-dione is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It has hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes involves the generation of the iminoxy radical through anodic oxidation . The transformation proceeds through 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization .Applications De Recherche Scientifique
Antihyperglycemic Activity
1,2,4-Oxadiazolidine-3,5-dione derivatives have been synthesized and evaluated for their antihyperglycemic properties. These compounds were found effective in oral antihyperglycemic activity in diabetic mouse models, including the db/db and ob/ob mouse models, which are common models for Type 2 diabetes mellitus. Some of these compounds significantly reduced plasma glucose levels, highlighting their potential as antidiabetic agents (Malamas et al., 2001).
Cytosolic Phospholipase A2α Inhibition
Studies have shown that 1,2,4-Oxadiazolidine-3,5-dione scaffolds can be used to develop inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. These compounds have shown activity in enzyme and cell-based assays, indicating their potential utility in developing anti-inflammatory drugs (Gopalsamy et al., 2006).
Neuroprotective Effects
Research has also uncovered the neuroprotective effects of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their intermediates in an in vitro model of ischemia. These compounds were found to protect nerve cells from death, suggesting their potential use in neuroprotection and possibly in the treatment of neurodegenerative diseases (Biraboneye et al., 2010).
Anticancer Activity
The thiazolidine-2,4-dione derivatives, which include the oxadiazolidine moiety, have been investigated for their anticancer properties. These compounds exhibited significant growth inhibitory activity against human cancer cell lines, indicating their potential as anticancer agents (Asati & Bharti, 2018).
Propriétés
IUPAC Name |
1,2,4-oxadiazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDENVSFWQSKKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)ON1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318604 | |
| Record name | 1,2,4-oxadiazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazolidine-3,5-dione | |
CAS RN |
24603-68-7 | |
| Record name | 24603-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-oxadiazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-oxadiazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



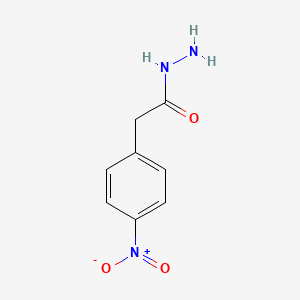
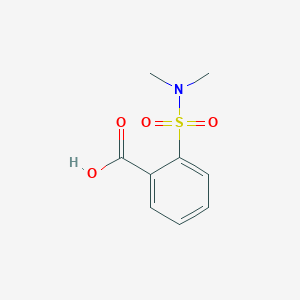
![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)
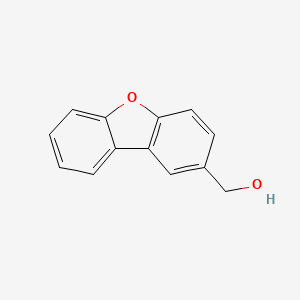
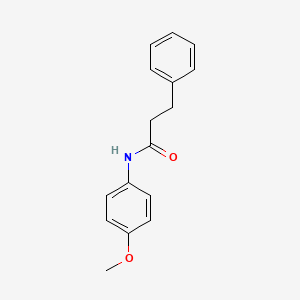
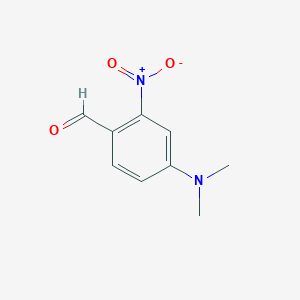
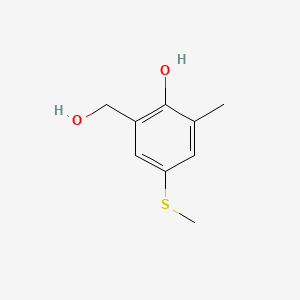
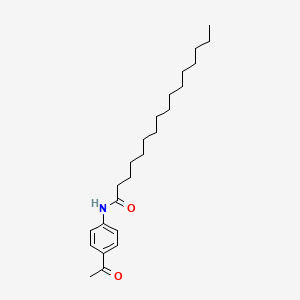
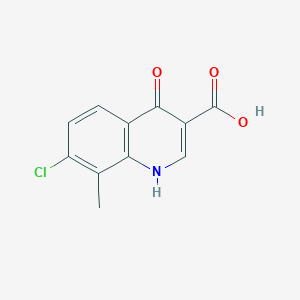
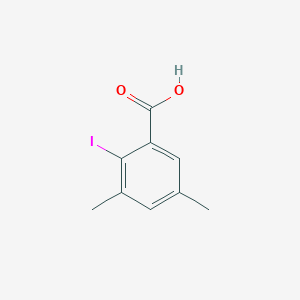
![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)
